1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine
Description
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine is a synthetic organic compound characterized by its unique molecular structure. This compound features a benzodioxine ring fused with an azetidine ring, connected via a carbonyl group and an oxolane moiety. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c19-17(16-11-22-14-3-1-2-4-15(14)23-16)18-7-13(8-18)21-10-12-5-6-20-9-12/h1-4,12-13,16H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDAUOZQOQCSDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxine Ring: Starting with a suitable precursor, such as catechol, the benzodioxine ring is formed through a cyclization reaction with an appropriate dihalide under basic conditions.
Introduction of the Carbonyl Group: The benzodioxine intermediate is then subjected to acylation using an acyl chloride or anhydride to introduce the carbonyl group.
Formation of the Azetidine Ring: The azetidine ring is synthesized by reacting an appropriate amine with a suitable halide or tosylate, followed by cyclization under basic conditions.
Attachment of the Oxolane Moiety: The final step involves the reaction of the azetidine intermediate with an oxolane derivative, such as oxolane-3-methanol, under acidic or basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, tosylates, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes involved in critical cellular processes.
Comparison with Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-[(oxolan-2-yl)methoxy]azetidine: A structural isomer with a different position of the oxolane moiety.
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-[(oxolan-4-yl)methoxy]azetidine: Another isomer with the oxolane moiety attached at a different position.
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-[(tetrahydrofuran-3-yl)methoxy]azetidine: A compound with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness: 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a benzodioxine ring, azetidine ring, and oxolane moiety makes it a versatile compound with diverse applications in scientific research.
Biological Activity
The compound 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine is a synthetic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 248.28 g/mol. The structure features a benzodioxine moiety linked to an azetidine ring, which is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Studies have shown that derivatives of benzodioxine can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against several cancer lines with IC50 values ranging from 3.58 to 15.36 μM .
- Enzyme Inhibition : Preliminary data suggest that the compound may inhibit specific kinases involved in cancer progression, such as BRAF and VEGFR-2. Inhibitory concentrations (IC50) for these targets were noted to be in the low micromolar range, indicating potential as a therapeutic agent .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells and cell cycle arrest at various phases (G0-G1 and G2-M), which halts cell division and promotes programmed cell death .
Case Study 1: Anticancer Efficacy
A study investigating the anticancer efficacy of benzodioxine derivatives found that one compound induced significant apoptosis in MCF-7 breast cancer cells. The treatment resulted in an increase in apoptotic cells from 0.89% in untreated controls to 37.83% after treatment . This finding underscores the potential of the compound in cancer therapeutics.
Case Study 2: Kinase Inhibition
Another investigation focused on the inhibitory effects on BRAF and VEGFR-2 kinases. The derivative exhibited IC50 values comparable to established inhibitors like sorafenib, suggesting that it may serve as a dual-action therapeutic agent .
Summary of Research Findings
| Activity | Effect | IC50 Values (μM) |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | 3.58 - 15.36 |
| BRAF Inhibition | Inhibits BRAF kinase | 0.194 |
| VEGFR-2 Inhibition | Inhibits VEGFR-2 kinase | 0.071 |
| Cell Cycle Arrest | Arrests cells at G0-G1 and G2-M phases | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
